8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions of substituted piperazines, cyclization, and alkylation. For example, a series of 2-aryl or alkyl substituted hexahydroimidazo compounds were synthesized through reactions involving N,N'-carbonyldiimidazole and subsequent reduction and alkylation steps (Omodei-sale & Toja, 1975). Additionally, the synthesis of densely functionalized pyrrolo[1,2-b]pyrazoles through a domino reaction of vinyl malononitriles with diaza-dienes highlights a method to construct complex heterocyclic rings in a regio- and stereoselective fashion (Attanasi et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds often features complex heterocyclic systems. For instance, the X-ray structural analysis of certain derivatives confirms the presence of intermolecular hydrogen bonds, critical for understanding the compound's reactivity and interaction potential (Paronikyan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo and related compounds can lead to a variety of products depending on the reactants and conditions. For example, reactions involving pyrazole-4-carbaldehyde derivatives with glycine and isothiocyanate derivatives yielded novel imidazol-5(4H)-ones, demonstrating the versatility of these compounds in synthetic chemistry (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be deduced from molecular and crystal structure analyses. For example, the study of substituted 2-aminobenzo[b]pyrans provided insights into their crystalline structure through X-ray diffraction analysis (Shestopalov et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from synthesis pathways and molecular structure studies. The electrochemical behavior of certain pyrazoles, for instance, indicates the influence of substituents on the mechanism of anodic oxidation, highlighting the importance of structural features in determining chemical properties (Costea et al., 2006).
properties
IUPAC Name |
2-[(1-ethenylpyrazol-4-yl)methyl]-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-2-18-9-11(7-15-18)8-16-5-6-17-4-3-14-13(19)12(17)10-16/h2,7,9,12H,1,3-6,8,10H2,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKJHOVOHZTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)CN2CCN3CCNC(=O)C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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